molecular formula C₂₆H₂₄D₅Cl₂NO B1146284 trans-Clomiphene-d5 Hydrochloride CAS No. 1346606-66-3

trans-Clomiphene-d5 Hydrochloride

Cat. No. B1146284
CAS RN: 1346606-66-3
M. Wt: 447.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-Clomiphene-d5 Hydrochloride is the labelled analogue of trans-Clomiphene Hydrochloride, which is a trans isomer of Clomiphene . It has a molecular formula of C26H24D5Cl2NO and a molecular weight of 447.45 . It appears as a white solid .


Synthesis Analysis

An improved process for the preparation of the active pharmaceutical ingredient Clomiphene, particularly trans-Clomiphene, using acetic acid or trifluoroacetic acid is disclosed . The product was separated from the starting material by chromatography .


Molecular Structure Analysis

The IUPAC name for trans-Clomiphene-d5 Hydrochloride is 2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride .


Chemical Reactions Analysis

The synthesis of trans-Clomiphene-d5 Hydrochloride involves reactions with diethyl ether and hydrochloric acid . The product was separated from the starting material by chromatography .


Physical And Chemical Properties Analysis

Trans-Clomiphene-d5 Hydrochloride is an off-white solid . It has a molecular weight of 411.00 36.46 and a molecular formula of C26H23ClNOD5·HCl .

Scientific Research Applications

Pharmacokinetic Studies

Trans-Clomiphene-d5 Hydrochloride is used in pharmacokinetic studies to understand the metabolism of clomiphene . It is used as an internal standard in liquid chromatography–electrospray ionization–tandem mass spectrometry for the quantification of clomiphene metabolite isomers in human plasma .

Ovulation Induction

Since the 1960s, clomiphene citrate, which also contains trans-Clomiphene, has been used for ovulation induction . It stimulates the release of gonadotropin by inhibiting negative feedback on the hypothalamus . This makes it a valuable tool in the treatment of female infertility, particularly in women with anovulatory cycles .

Fertility Preservation in Men

Trans-Clomiphene, along with its cis isomer, has been used off-label for hypogonadal men seeking to maintain fertility . It has become increasingly widespread within andrology clinics .

Doping in Sports

Less laudable, though worth mentioning, is the abuse of clomiphene by athletes to increase testosterone production without revealing traits of the testosterone/epitestosterone quotient during doping tests .

Comparative Drug Studies

Trans-Clomiphene-d5 Hydrochloride is used in comparative drug studies to understand the benefits and risks associated with different isomers of clomiphene . For example, a study compared the safety and efficacy of enclomiphene (trans isomer) and clomiphene in hypogonadal men .

Adverse Event Monitoring

Trans-Clomiphene-d5 Hydrochloride is used in monitoring adverse events associated with clomiphene therapy . In a study, men on enclomiphene had statistically lower rates of documented adverse events than the same men on clomiphene .

Mechanism of Action

Target of Action

Trans-Clomiphene-d5 Hydrochloride, a labelled analogue of trans-Clomiphene Hydrochloride , primarily targets estrogen receptors in various tissues . These receptors are found in the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . The compound’s interaction with these receptors plays a crucial role in its mechanism of action.

Mode of Action

Trans-Clomiphene-d5 Hydrochloride acts as a selective estrogen receptor modulator (SERM) . It can compete with estrogen for estrogen-receptor-binding sites and may delay the replenishment of intracellular estrogen receptors . This interaction initiates a series of endocrine events, including an increase in the release of pituitary gonadotropins . This, in turn, initiates steroidogenesis and folliculogenesis, leading to the growth of the ovarian follicle and an increase in the circulating level of estradiol .

Biochemical Pathways

The primary biochemical pathway affected by Trans-Clomiphene-d5 Hydrochloride is the hypothalamic-pituitary-ovarian axis . The compound’s interaction with estrogen receptors disrupts the normal negative feedback mechanism of estrogen on the hypothalamus. This disruption leads to an increase in the release of gonadotropins, which stimulate the ovaries to produce and release eggs .

Pharmacokinetics

It is metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life of Clomiphene is between 4 to 7 days , suggesting that Trans-Clomiphene-d5 Hydrochloride may have similar pharmacokinetic properties.

Result of Action

The primary result of Trans-Clomiphene-d5 Hydrochloride’s action is the induction of ovulation . By increasing the release of pituitary gonadotropins, the compound stimulates the growth and maturation of ovarian follicles . This process culminates in ovulation, increasing the chances of conception.

Action Environment

The action of Trans-Clomiphene-d5 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, individual patient characteristics, such as liver function and the presence of certain genetic polymorphisms, can also impact the compound’s action, efficacy, and stability .

Safety and Hazards

Trans-Clomiphene-d5 Hydrochloride should be handled with caution. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Trans-Clomiphene-d5 Hydrochloride is a research chemical and its future directions could include further studies on its properties and potential applications . It could also be used as a reference standard for highly accurate and reliable data analysis .

properties

{ "Design of the Synthesis Pathway": "The synthesis of trans-Clomiphene-d5 Hydrochloride can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Clomiphene-d5", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Acetic anhydride", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Clomiphene-d5 is reacted with acetic anhydride in the presence of sodium bicarbonate to form acetylated Clomiphene-d5.", "Step 2: The acetylated Clomiphene-d5 is then reacted with hydrochloric acid to form Clomiphene-d5 Hydrochloride.", "Step 3: The Clomiphene-d5 Hydrochloride is then reacted with sodium hydroxide to form trans-Clomiphene-d5.", "Step 4: The trans-Clomiphene-d5 is then reacted with hydrochloric acid to form trans-Clomiphene-d5 Hydrochloride.", "Step 5: The trans-Clomiphene-d5 Hydrochloride is purified using a solvent such as methanol or ethyl acetate and recrystallized from water to obtain the final product." ] }

CAS RN

1346606-66-3

Product Name

trans-Clomiphene-d5 Hydrochloride

Molecular Formula

C₂₆H₂₄D₅Cl₂NO

Molecular Weight

447.45

synonyms

(E)-2-[p-[2-chloro-(1,2-diphenyl-d5)vinyl]phenoxy]-triethylamine Hydrochloride;  2-[4-[(1E)-2-Chloro-(1,2-diphenyl-d5)ethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride;  (E)-Clomiphene Hydrochloide-d5;  Enclomifene Hydrochloride-d5;  Enclomiphene Hyd

Origin of Product

United States

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